Furaquinocin E

Description

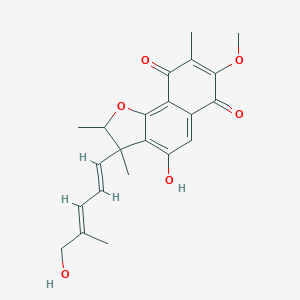

Structure

2D Structure

3D Structure

Properties

CAS No. |

134985-00-5 |

|---|---|

Molecular Formula |

C22H24O6 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |

InChI |

InChI=1S/C22H24O6/c1-11(10-23)7-6-8-22(4)13(3)28-21-16-14(9-15(24)17(21)22)19(26)20(27-5)12(2)18(16)25/h6-9,13,23-24H,10H2,1-5H3/b8-6+,11-7+ |

InChI Key |

KRJVRTQHLJDFAL-KCYHBSIOSA-N |

SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C=CC=C(C)CO |

Isomeric SMILES |

C[C@@H]1[C@](C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)/C=C/C=C(\C)/CO |

Canonical SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C=CC=C(C)CO |

Synonyms |

furaquinocin E |

Origin of Product |

United States |

Isolation and Microorganism Cultivation for Furaquinocin E Production

Discovery and Original Isolation Sources of Furaquinocin E

This compound, along with its related compounds Furaquinocins C, D, F, G, and H, was first identified and isolated from the culture broth of the actinomycete strain designated as Streptomyces sp. KO-3988. nih.govnih.gov This discovery was part of a broader investigation into novel antibiotics produced by this microorganism, which also led to the initial identification of Furaquinocins A and B. nih.gov The isolation of these compounds highlighted the potential of Streptomyces species as a source of structurally diverse and biologically active secondary metabolites. The furaquinocins are characterized as polyketide-isoprenoid hybrid compounds. mdpi.comnih.gov

Production Strain Characterization: Streptomyces sp. KO-3988 and Related Species

The primary producer of this compound is the bacterial strain Streptomyces sp. KO-3988. nih.govnih.gov Streptomyces is the largest genus within the Actinomycetota phylum and is well-known for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Streptomyces species are Gram-positive bacteria characterized by a complex life cycle that includes the formation of a filamentous mycelium, similar to fungi. They are typically found in soil and are recognized for their high G+C content in their genomic DNA. The taxonomic classification of Streptomyces sp. KO-3988 places it within the family Streptomycetaceae. While detailed morphological and physiological data for the specific KO-3988 strain are not extensively published, general characteristics of the genus include aerobic growth and the formation of spore-bearing aerial hyphae.

Subsequent research has identified other Streptomyces species capable of producing different furaquinocin analogues. For example, Streptomyces reveromyceticus SN-593 has been found to produce Furaquinocins I and J. More recently, new variants, Furaquinocins K and L, were isolated from Streptomyces sp. Je 1-369, a strain obtained from the rhizosphere soil of Juniperus excelsa. nih.gov Genetic analysis of Streptomyces sp. Je 1-369 revealed a biosynthetic gene cluster with a 60% similarity to the furaquinocin B biosynthetic gene cluster from Streptomyces sp. KO-3988. nih.gov

A notable feature of the original producing strain, Streptomyces sp. KO-3988, is that it possesses two distinct mevalonate (B85504) pathway gene clusters, which is uncommon. mdpi.com This genetic characteristic is linked to its ability to synthesize the isoprenoid components of the furaquinocin structures. mdpi.comnih.gov

Table 1: Furaquinocin-Producing Streptomyces Strains and their Products

| Streptomyces Strain | Furaquinocins Produced |

| Streptomyces sp. KO-3988 | Furaquinocins A, B, C, D, E, F, G, H |

| Streptomyces reveromyceticus SN-593 | Furaquinocins I, J |

| Streptomyces sp. Je 1-369 | Furaquinocins K, L |

This table is generated based on the research findings mentioned in the text.

Microbial Fermentation and Extraction Methodologies in this compound Research

The production of this compound is achieved through the submerged fermentation of the producing microorganism. The specifics of the fermentation media and conditions are crucial for optimizing the yield of the desired compound.

For the production of furaquinocins by Streptomyces sp. KO-3988, the fermentation is typically carried out in a liquid medium. While the exact composition of the optimal medium for this compound production is proprietary, studies on related Streptomyces species and the heterologous expression of furaquinocin biosynthetic genes provide insights into suitable fermentation conditions. For instance, in the heterologous production of Furaquinocin D in Streptomyces lividans TK23, a medium designated as SK no. 2 was used, with fermentation conducted for 7 days at 30°C with agitation.

General fermentation media for Streptomyces often include a carbon source, a nitrogen source, and various mineral salts to support growth and secondary metabolite production. The optimization of these components can significantly impact the final yield.

Table 2: General Fermentation Parameters for Streptomyces

| Parameter | Typical Range/Condition |

| Temperature | 28-30°C |

| pH | Neutral (around 7.0) |

| Agitation | 180-250 rpm |

| Incubation Time | 4-7 days |

| Aeration | Aerobic |

This table represents typical conditions for Streptomyces fermentation and may not be specific to this compound production.

Following fermentation, the extraction and purification of this compound from the culture broth is a multi-step process. The culture broth is first separated from the mycelial cake by centrifugation or filtration. The furaquinocins, being organic compounds, are then extracted from the supernatant using a solvent such as ethyl acetate.

The crude extract obtained after solvent evaporation is then subjected to various chromatographic techniques for purification. These methods typically include:

Normal-phase chromatography: Often using a silica (B1680970) gel column to separate compounds based on polarity.

Size-exclusion chromatography: Using a resin like Sephadex to separate molecules based on their size.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often used in the final stages of purification, to obtain the pure compound. Reverse-phase HPLC is commonly employed for this purpose.

The purity of the isolated this compound is then confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Elucidation of Furaquinocin E Biosynthetic Pathways and Enzymatic Mechanisms

Overview of Meroterpenoid Biosynthesis Precursors

Meroterpenoids like furaquinocin E are characterized by their mixed biosynthetic origin, combining aromatic polyketide scaffolds with terpenoid units. researchgate.netrsc.orgrsc.orgnih.gov

Polyketide Moiety Origin: 1,3,6,8-Tetrahydroxynaphthalene (B103748) (THN) Scaffold

The polyketide core of this compound is derived from 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govrsc.orgrsc.orgnih.govmdpi.com THN is synthesized through the iterative condensation and aromatization of five molecules of malonyl coenzyme A, a process catalyzed by a Type III polyketide synthase (PKS), specifically THN synthase (e.g., Fur1 in furaquinocin biosynthesis). nih.govnih.gov This enzymatic activity is characteristic of bacterial THN synthases, which possess a homodimeric structure. nih.gov THN serves as a common aromatic building block for various naphthoquinone-based meroterpenoids produced by Streptomyces. rsc.orgrsc.orgnih.govmdpi.com

Isoprenoid Precursor Integration (e.g., Geranyl Diphosphate (B83284) (GPP), Dimethylallyl Diphosphate (DMAPP))

The isoprenoid portion of this compound originates from C5 isoprene (B109036) units, specifically isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netgenome.jpcsic.es These precursors are produced through either the mevalonate (B85504) (MV) pathway or the 2-C-methylerythritol 4-phosphate (MEP) pathway. researchgate.netnih.govgenome.jpplos.org In the case of furaquinocin biosynthesis in Streptomyces sp. strain KO-3988, the mevalonate pathway appears to be utilized for the production of IPP and DMAPP, and the genes for this pathway are found adjacent to the isoprenoid biosynthetic gene clusters. nih.govresearchgate.net These C5 units are then condensed by prenyltransferases to form longer isoprenoid chains, such as the C10 geranyl diphosphate (GPP), which is incorporated into furaquinocin. researchgate.netnih.govnih.govgenome.jp

Early-Stage Biosynthetic Intermediates and Transformations in this compound Pathway

Following the formation of the initial polyketide scaffold, several key intermediates are generated through specific enzymatic transformations.

Formation of 8-Amino-flaviolin (8-AF)

An important early-stage intermediate in the biosynthesis of furaquinocin and other related meroterpenoids is 8-amino-flaviolin (8-AF). researchgate.netrsc.orgrsc.orgmdpi.comresearchgate.netnih.gov This compound is formed from a THN derivative, such as mompain, through the action of specific enzymes. u-tokyo.ac.jp In the furaquinocin pathway, the formation of 8-AF involves a Type III polyketide synthase (Fur1), a monooxygenase (Fur2), and an aminotransferase (Fur3). nih.gov Experimental evidence, including gene deletion and precursor feeding studies, has confirmed that Fur3 aminotransferase is essential for furaquinocin biosynthesis and that 8-amino-flaviolin is a key intermediate. nih.gov

Reductive Deamination via Transient Diazotization: Formation of 1,2,4,5,7-Pentahydroxynaphthalene (PHN) Intermediate

A crucial step in the furaquinocin biosynthetic pathway is the removal of the amino group from 8-amino-flaviolin. researchgate.netrsc.orgrsc.orgresearchgate.net This occurs through a process of reductive deamination, which has been shown to involve transient diazotization. researchgate.netrcsb.orgrsc.orgrsc.orgresearchgate.net This transformation leads to the formation of the hydroquinone (B1673460) intermediate 1,2,4,5,7-pentahydroxynaphthalene (PHN). researchgate.netrcsb.orgrsc.orgresearchgate.net Structural and computational studies support PHN as a key substrate for subsequent reactions, including methylation. researchgate.netrcsb.orgrsc.orgresearchgate.net The transient introduction of a diazo group, potentially involving an enzyme like Fur5, initiates this process, leading to the emission of N2 gas and the formation of the reduced hydroquinone form. rsc.orgresearchgate.net

Key Enzymes and Their Catalytic Roles in this compound Biosynthesis

The biosynthesis of this compound is mediated by a suite of specific enzymes encoded within the fur gene cluster. researchgate.netnih.gov

| Enzyme | Proposed Role in Furaquinocin Biosynthesis |

| Fur1 | Type III Polyketide Synthase (THN synthase), catalyzes the formation of the THN scaffold. nih.govnih.gov |

| Fur2 | Monooxygenase, involved in the oxidation of a THN derivative to flaviolin (B1202607). nih.govnih.gov |

| Fur3 | Aminotransferase, essential for the formation of 8-amino-flaviolin. nih.gov |

| Fur5 | Potentially involved in the diazotization of 8-amino-flaviolin, leading to reductive deamination. rsc.orgresearchgate.net |

| Fur4, Fur6 | Putative Methyltransferases, likely involved in methylation reactions, such as the conversion of 8-AF to 2-methoxy-3-methylflaviolin (MMF). researchgate.netrsc.orgnih.gov Fur6 has been characterized as an SAH-bound C-methyltransferase. rcsb.org |

| Fur7 | Prenyltransferase, catalyzes the attachment of a geranyl group (derived from GPP) to an aromatic substrate, such as 2-methoxy-3-methylflaviolin (MMF). researchgate.netrsc.orgnih.gov Fur7 exhibits promiscuous activity and can accept both GPP and DMAPP as prenyl donors. nih.gov |

| Fur21 | Methyltransferase homolog, catalyzes a novel intramolecular hydroalkoxylation of an alkene, leading to the cyclization of the prenyl moiety. rcsb.orgrsc.org This reaction is notable as it occurs in an S-adenosylmethionine-independent manner. rcsb.orgrsc.org |

These enzymes work in concert to convert the initial polyketide and isoprenoid precursors into the complex structure of this compound through a series of condensation, oxidation, amination, deamination, methylation, prenylation, and cyclization reactions. researchgate.netrsc.orgnih.gov

Type III Polyketide Synthases (e.g., Fur1)

Type III polyketide synthases (PKSs) are involved in the biosynthesis of various aromatic polyketides in bacteria and plants. nih.govntu.edu.sg In the context of furaquinocin biosynthesis, the fur1 gene encodes a type III PKS. nih.govntu.edu.sg This enzyme is responsible for catalyzing the iterative condensation of malonyl-CoA units to form the initial polyketide scaffold, specifically 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govntu.edu.sgescholarship.org THN is generated through Claisen condensation reactions from five molecules of malonyl-CoA. nih.gov The fur1 gene is commonly found in the biosynthetic gene clusters of meroterpenoids that share a THN-derived skeleton. nih.gov

Monooxygenases (e.g., Fur2)

Monooxygenases play a role in the oxidation of various substrates during natural product biosynthesis. In furaquinocin biosynthesis, the enzyme Fur2 is identified as a monooxygenase. nih.govescholarship.org Fur2 is presumed to oxidize the THN skeleton to 2,5,7-trihydroxynaphthalene-1,4-dione (flaviolin). nih.govescholarship.org This oxidation step introduces carbonyl groups into the polyketide scaffold, modifying its chemical reactivity for subsequent enzymatic transformations. nih.govescholarship.org

Aminotransferases (e.g., Fur3)

Methyltransferases (e.g., Fur4, Fur6) and S-Adenosylmethionine-Independent Methylation

Methyltransferases catalyze the transfer of methyl groups to various substrates, a common modification in natural product biosynthesis that can alter solubility, reactivity, and biological activity. In furaquinocin biosynthesis, Fur4 and Fur6 are identified as methyltransferases. nih.govrsc.org These enzymes are responsible for successive methylation reactions of flaviolin derivatives. nih.govrsc.org Specifically, Fur4 and Fur6 are hypothesized to catalyze the two methylation reactions necessary to convert 8-amino-flaviolin to 2-methoxy-3-methylflaviolin. rsc.org Research indicates that the authentic substrate for Fur4 is a reduced form of an intermediate, 3-methyl PHN, and it functions as a SAM-dependent O-methyltransferase homolog. rsc.org

Prenyltransferases (e.g., Fur7) and Substrate Promiscuity

Prenyltransferases catalyze the attachment of isoprenoid units to various acceptor molecules, a key step in the biosynthesis of meroterpenoids. Fur7 is a crucial prenyltransferase in the furaquinocin pathway, responsible for attaching a geranyl group (a 10-carbon isoprenoid) to a polyketide scaffold. nih.govnih.govescholarship.org Fur7 has been biochemically characterized and shown to catalyze the transfer of a geranyl group to 2-methoxy-3-methylflaviolin, yielding prenylated products. nih.gov While 2-methoxy-3-methylflaviolin was initially identified as a physiological substrate, more recent studies suggest the authentic substrate for Fur7 is the reduced form, 2-methoxy-3-methyl PHN. rsc.org

A notable characteristic of Fur7 is its substrate promiscuity. nih.govplos.org It can accept both geranyl diphosphate (GPP) and dimethylallyl diphosphate (DMAPP) as prenyl donor substrates. nih.gov Furthermore, Fur7 exhibits promiscuity with respect to prenyl acceptor substrates, being able to prenylate various aromatic compounds beyond its physiological substrate, although the efficiency may vary. nih.govplos.org This promiscuity contributes to the structural diversity observed in meroterpenoids. nih.govplos.orgunipr.itbiorxiv.org

Table 1: Substrate Specificity of Fur7 Prenyltransferase

| Prenyl Acceptor Substrate | Prenyl Donor Substrate | Reaction Product(s) | Notes |

| 2-methoxy-3-methylflaviolin | GPP | 6-prenyl-2-methoxy-3-methylflaviolin, 7-O-geranyl-2-methoxy-3-methylflaviolin | Physiological substrate (quinone form), yields C- and O-prenylated products. nih.gov |

| 2-methoxy-3-methyl PHN | GPP | 6-prenyl-2-methoxy-3-methyl PHN | Authentic physiological substrate (hydroquinone form). rsc.org |

| Flaviolin (2,5,7-trihydroxynaphthalene-1,4-dione) | GPP | C- and O-geranylated flaviolin derivatives | Accepted as a substrate, but not a biosynthetic intermediate. nih.gov |

| Flaviolin | DMAPP | C-dimethylallylated flaviolin derivatives | Accepted as a substrate. nih.gov |

| 1,3-dihydroxynaphthalene (1,3-DHN) | GPP | Geranylated products | Accepted as an artificial substrate. nih.govplos.org |

| 2,7-dihydroxynaphthalene (2,7-DHN) | GPP | Geranylated products | Accepted as an artificial substrate. nih.gov |

| Resveratrol | GPP | Prenylated products | Accepted as an artificial substrate. nih.gov |

| (Iso)flavonoids (e.g., naringenin, apigenin, genistein, daidzein) | GPP | No prenylated products | Not accepted as substrates. nih.gov |

Novel Cyclases and Intramolecular Hydroalkoxylation Reactions

Cytochrome P450 Enzymes (e.g., Fur8)

Cytochrome P450 enzymes are a diverse group of monooxygenases involved in a wide range of metabolic reactions, including hydroxylation, epoxidation, and heteroatom oxidation. In the furaquinocin biosynthetic pathway, Fur8 is identified as a cytochrome P450 enzyme. nih.govnih.govescholarship.org Fur8 is likely involved in the final steps of furaquinocin biosynthesis, presumably catalyzing the conversion of furaquinocin C to this compound through an oxidation reaction. nih.gov

Table 2: Summary of Key Enzymes in Furaquinocin Biosynthesis

| Enzyme Name | Gene Name | Enzyme Class/Predicted Function | Proposed Role in Furaquinocin Biosynthesis |

| Fur1 | fur1 | Type III Polyketide Synthase | Catalyzes the formation of 1,3,6,8-tetrahydroxynaphthalene (THN) from malonyl-CoA. nih.govntu.edu.sgescholarship.org |

| Fur2 | fur2 | Monooxygenase | Oxidizes THN to 2,5,7-trihydroxynaphthalene-1,4-dione (flaviolin). nih.govescholarship.org |

| Fur3 | fur3 | Aminotransferase | Predicted involvement in modifying amino-containing intermediates, possibly 8-amino-flaviolin. nih.govrsc.org |

| Fur4 | fur4 | Methyltransferase (SAM-dependent O-methyltransferase homolog) | Catalyzes one of the methylation steps, likely on a reduced intermediate (3-methyl PHN). nih.govrsc.org |

| Fur6 | fur6 | Methyltransferase | Catalyzes one of the methylation steps, contributing to the formation of 2-methoxy-3-methylflaviolin. nih.govrsc.org |

| Fur7 | fur7 | Prenyltransferase | Attaches a geranyl group to a polyketide intermediate (primarily 2-methoxy-3-methyl PHN). Exhibits substrate promiscuity. nih.govnih.govrsc.orgescholarship.orgplos.org |

| Fur8 | fur8 | Cytochrome P450 Enzyme | Likely involved in the final oxidation step, converting furaquinocin C to this compound. nih.govnih.govescholarship.org |

| Fur21 | fur21 | Methyltransferase homolog | Catalyzes an SAM-independent cyclization via intramolecular hydroalkoxylation. rsc.orgrsc.orgresearchgate.netrsc.org |

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites in Streptomyces, is governed by a specific gene cluster. Understanding the genetic basis provides crucial insights into the enzymatic machinery and regulatory mechanisms involved.

Identification and Characterization of the fur Gene Cluster

The gene cluster responsible for furaquinocin biosynthesis, designated the fur cluster, was identified and characterized in Streptomyces sp. strain KO-3988. nih.govasm.orgresearchgate.netnih.govmedchemexpress.com This cluster spans approximately 25 kb of DNA and is located in the flanking regions of a mevalonate (MV) pathway gene cluster (specifically, the MV2 cluster) in this strain. nih.govasm.orgmedchemexpress.com The identification of the fur cluster was a significant step, representing the first example of a gene cluster responsible for the biosynthesis of a polyketide-isoprenoid hybrid compound. nih.govasm.org

Bioinformatic analysis of the fur cluster has revealed the presence of several genes encoding enzymes putatively involved in furaquinocin biosynthesis. Key identified genes include fur1, encoding a type III polyketide synthase (THN synthase) responsible for the formation of the THN backbone from malonyl-CoA. escholarship.orgrsc.orgnih.gov Other genes identified include fur2 (monooxygenase), fur3 (aminotransferase), fur4 (C-methyltransferase), fur6 (O-methyltransferase), fur7 (prenyltransferase), and fur8 (cytochrome P450 enzyme). escholarship.orgresearchgate.netnih.govrsc.orgnih.gov

Further studies have elucidated the roles of some of these genes. For instance, fur3, initially disregarded due to the apparent absence of an amination step in the final product, was later shown to be essential for furaquinocin production. escholarship.org The enzyme encoded by fur3, an aminotransferase, is involved in converting an intermediate like THN or flaviolin to 8-amino-flaviolin, an early-stage intermediate in furaquinocin biosynthesis. escholarship.orgnih.gov The prenyltransferase Fur7 has been characterized as catalyzing the transfer of a geranyl group to 2-methoxy-3-methylflaviolin (MMF), a crucial step in incorporating the terpenoid moiety. researchgate.netnih.govrsc.orgnih.gov Recent research has also highlighted the involvement of Fur5, a homolog of a diazotization enzyme, and the nitrite-forming enzymes Fur16 and Fur17 in the biosynthesis, suggesting a pathway involving reductive deamination and the formation of hydroquinone intermediates. nih.govrsc.orgrsc.orgrsc.orgresearchgate.net

The fur gene cluster from Streptomyces sp. Je 1-369, another furaquinocin-producing strain, has shown approximately 60% homology to the fur cluster from Streptomyces sp. KO-3988, although with differences in gene cluster organization. nih.gov This suggests potential variations in the biosynthetic pathways or regulation between different furaquinocin-producing strains.

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression systems have been instrumental in confirming the function of the fur gene cluster and individual genes within it. By introducing the fur cluster into suitable host organisms, researchers can validate its role in furaquinocin production and study the function of specific enzymes by manipulating the genes.

Streptomyces lividans TK23 has been widely used as a host for the heterologous expression of the furaquinocin biosynthetic gene cluster. escholarship.orgnih.govasm.orgnih.govnih.gov Expression of the 25-kb fur cluster in S. lividans TK23 successfully led to the production of furaquinocin. escholarship.orgnih.govasm.org This demonstrated that the cloned gene cluster contained the necessary genetic information for furaquinocin biosynthesis.

Streptomyces albus is another effective host organism for the heterologous expression of the fur gene cluster and the study of furaquinocin biosynthesis. researchgate.netnih.govrsc.orgnih.gov Heterologous expression of the fur genes in S. albus has allowed for the identification and characterization of biosynthetic intermediates, such as 8-amino-flaviolin. nih.gov Experiments involving the deletion of specific fur genes in S. albus transformants, followed by feeding of potential intermediates, have helped to confirm the enzymatic steps in the pathway. nih.gov For example, an S. albus transformant lacking the fur3 gene failed to produce furaquinocin, but production was restored upon addition of 8-amino-flaviolin to the culture medium, confirming the essential role of Fur3. nih.gov Similarly, studies in S. albus have helped to identify the substrate for Fur7 prenyltransferase. researchgate.netnih.govnih.gov

These heterologous expression studies in Streptomyces lividans and Streptomyces albus have been crucial for dissecting the furaquinocin biosynthetic pathway, identifying key enzymatic steps, and characterizing the functions of specific fur genes.

Comparative Biosynthesis with Other THN-Derived Meroterpenoids

This compound belongs to a larger family of THN-derived meroterpenoids produced by Streptomyces bacteria, which also includes compounds like napyradiomycins, merochlorins, marinones, naphterpin, and furanonaphthoquinone. escholarship.orgnih.govnih.govrsc.orgresearchgate.net Despite the structural diversity observed in the final products, studies have revealed that the biosynthesis of these meroterpenoids shares common features and involves conserved enzymatic steps. rsc.orgrsc.orgrsc.orgresearchgate.net

A common starting point for these compounds is the polyketide backbone derived from 1,3,6,8-tetrahydroxynaphthalene (THN), synthesized by a type III polyketide synthase (THN synthase). escholarship.orgnih.govmdpi.comnih.gov Genes encoding THN synthases, such as fur1 in the furaquinocin pathway, are conserved across the biosynthetic gene clusters of various THN-derived meroterpenoids. nih.gov

Comparative analysis of the biosynthetic gene clusters has identified a common gene cassette present in the clusters for THN-derived meroterpenoids. rsc.orgrsc.org This conservation suggests a shared core biosynthetic mechanism. A key shared intermediate identified is 8-amino-flaviolin, which is biosynthesized by three conserved enzymes (e.g., Fur1, Fur2, and Fur3 in furaquinocin biosynthesis). rsc.orgrsc.org The pathway generating 8-amino-flaviolin is proposed as a common route for the biosynthesis of Streptomyces meroterpenoids. nih.gov

While the initial steps and intermediates show conservation, the pathways diverge to generate the structural diversity of the different meroterpenoid families. These pathway-specific modifications often involve tailoring enzymes such as methyltransferases, prenyltransferases, oxidases, cyclases, and halogenases. escholarship.orgmdpi.comnih.govrsc.org For example, the prenylation step, catalyzed by prenyltransferases like Fur7, is crucial for attaching the terpenoid moiety, and variations in the prenyltransferase activity or substrate specificity can contribute to structural diversity. nih.gov Recent findings also highlight a shared diazotization system involving nitrite-forming enzymes and diazotization enzymes in the biosynthesis of furaquinocin, naphterpin, and furanonaphthoquinone, further illustrating common enzymatic strategies within this class of compounds. rsc.orgrsc.org

Advanced Synthetic Methodologies for Furaquinocin E and Analogues

Total Synthesis Approaches to the Furaquinocin E Skeleton

The total synthesis of this compound has been achieved through a convergent and modular strategy, allowing for the efficient assembly of complex fragments. This approach is highlighted by the strategic use of palladium catalysis and unique annulation reactions to build the core structure.

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) in Dihydrobenzofuran Construction

A pivotal step in the synthesis of the this compound skeleton is the enantioselective and diastereoselective construction of the dihydrobenzofuran core. nih.gov This has been effectively accomplished using a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT). nih.govacs.org The process typically starts with carbonates derived from Baylis-Hillman adducts. The DYKAT allows for the conversion of a racemic starting material into a single, desired enantiomer of a key intermediate, thereby setting the crucial stereochemistry of the dihydrobenzofuran ring system with high efficiency. nih.gov

| Reaction | Catalyst/Reagents | Key Transformation | Outcome |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Palladium catalyst, Chiral ligands | Asymmetric allylic alkylation of carbonates from Baylis-Hillman adducts | Enantio- and diastereoselective formation of the dihydrobenzofuran core nih.govacs.org |

Reductive Heck Cyclization for Core Assembly

Following the DYKAT, a reductive Heck cyclization is employed to complete the assembly of the dihydrobenzofuran portion of the molecule. nih.govacs.org This intramolecular reaction is a powerful tool for forming carbocyclic and heterocyclic rings. researchgate.net In the context of this compound synthesis, the reductive Heck cyclization facilitates the formation of the fused ring system, building upon the stereocenters established by the preceding DYKAT step. nih.govacs.org This reaction is crucial for constructing the core framework onto which the remaining parts of the molecule are added.

Squaric Acid-Based Methodology for Naphthoquinone Annulation

The construction of the naphthoquinone unit is achieved through an elegant methodology involving squaric acid derivatives. nih.govacs.org This method serves as a reliable way to introduce the isoprene (B109036) unit in a regiocontrolled manner. soton.ac.uk An organolithium species derived from the dihydrobenzofuran core is added to a substituted cyclobutenedione (derived from squaric acid), which then undergoes a thermal ring-expansion to form the hydroquinone (B1673460). Subsequent oxidation yields the final naphthoquinone structure of this compound. nih.govescholarship.org This squaric acid-based annulation is a key convergent step, uniting the two major fragments of the molecule. nih.govacs.org

| Methodology | Reagents | Key Process | Product |

| Naphthoquinone Annulation | Squaric acid derivatives, Organolithium species | Addition to cyclobutenedione followed by thermal ring-expansion and oxidation | Fused Naphthoquinone core of this compound nih.govacs.orgescholarship.org |

Stereocontrolled Synthesis of this compound and Related Stereocenters

With the core skeleton assembled, the focus shifts to the stereocontrolled installation of the polyunsaturated side chain, a defining feature of this compound.

Introduction of Side Chains via Horner-Wadsworth-Emmons Reaction

The double unsaturated side chain of this compound is introduced using the Horner-Wadsworth-Emmons (HWE) reaction. nih.govacs.orgstanford.edu The HWE reaction is a widely used and reliable method for the stereocontrolled synthesis of alkenes from aldehydes or ketones. researchgate.net In the synthesis of this compound, a phosphonate reagent corresponding to the side chain is reacted with an aldehyde on the dihydrobenzofuran core. nih.gov This reaction allows for the efficient and stereoselective formation of the (E,E)-diene system characteristic of the this compound side chain, completing the total synthesis of the natural product. nih.govacs.org

Diastereoselective Sakurai Allylation for Furaquinocin Congeners

Table 1: Key Features of the Hosomi-Sakurai Allylation in Furaquinocin Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Lewis acid-promoted allylation of an aldehyde. | nih.govorganic-chemistry.org |

| Key Reagents | Allyltrimethylsilane, Lewis Acid (e.g., TiCl₄, BF₃·OEt₂). | chem-station.com |

| Purpose | Introduction of additional stereocenters for Furaquinocin A/B. | nih.gov |

| Selectivity | High diastereoselectivity controlled by existing stereocenters. | nih.gov |

Olefin Metathesis in Side Chain Elongation (Cross Metathesis, Ring-Closing Metathesis)

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.net In the synthesis of this compound analogues, both cross metathesis (CM) and ring-closing metathesis (RCM) are employed for the stereoselective elongation and construction of the side chain. nih.gov

Cross Metathesis (CM) is utilized to couple two different olefin partners. In the furaquinocin context, an olefin fragment already attached to the core structure is reacted with a second, functionalized olefin in the presence of a ruthenium catalyst, such as a Grubbs-type catalyst. This reaction efficiently elongates the side chain, installing the necessary carbon framework. The choice of catalyst and reaction conditions is critical to favor the desired cross-coupled product over undesired homodimerization of the starting materials.

Ring-Closing Metathesis (RCM) is an intramolecular variation that is used to form cyclic olefins from a diene precursor. mdpi.com This strategy is particularly useful for constructing cyclic or macrocyclic structures within a molecule. In the synthesis of certain furaquinocin analogues, RCM can be envisioned to form specific ring systems within the side chain, starting from a precursor containing two terminal alkenes. nih.gov The driving force for this reaction is often the entropically favored release of a small volatile olefin, such as ethylene. mdpi.com

Table 2: Application of Olefin Metathesis in Furaquinocin Side Chain Synthesis

| Metathesis Type | Description | Application | Catalyst Example | Reference |

|---|---|---|---|---|

| Cross Metathesis | Intermolecular reaction between two different alkenes. | Stereoselective elongation of the side chain. | Grubbs' Catalysts | nih.gov |

| Ring-Closing Metathesis | Intramolecular reaction of a diene to form a cyclic alkene. | Formation of cyclic moieties within the side chain. | Hoveyda–Grubbs Catalyst | nih.govmdpi.com |

Biomimetic Syntheses Inspired by Biosynthetic Pathways

Biomimetic synthesis aims to replicate nature's synthetic strategies in a laboratory setting. wikipedia.org This approach can lead to highly efficient and elegant syntheses by drawing inspiration from the enzymatic reactions that construct natural products in living organisms. engineering.org.cn Furaquinocins are meroterpenoids, specifically polyketide-isoprenoid hybrid compounds. nih.govnih.gov Their biosynthesis involves the convergence of two major metabolic pathways: the polyketide pathway and the isoprenoid pathway. nih.govtandfonline.com

A biomimetic synthesis of this compound would therefore be designed to mimic this natural convergence. The core strategy involves the coupling of a polyketide-derived aromatic core with an isoprenoid-derived side chain. nih.gov

Key steps in the natural biosynthesis that inform a biomimetic approach include:

Formation of the Polyketide Core: Nature uses polyketide synthases to construct a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) scaffold from acetate units. nih.gov A synthetic equivalent would involve the efficient chemical synthesis of a functionalized naphthoquinone or hydroquinone core.

Prenylation: A crucial step is the attachment of a geranyl group (a C10 isoprenoid unit) to the polyketide scaffold, catalyzed by a prenyltransferase enzyme. nih.gov A biomimetic synthesis would seek to replicate this key C-C bond formation, perhaps through a Friedel-Crafts-type alkylation or related coupling of the aromatic core with a geranyl-derived electrophile.

Cyclization and Oxidation: The natural pathway involves subsequent enzymatic cyclization and oxidative modifications of the isoprenoid side chain to form the furan (B31954) and other features. tandfonline.com Synthetic chemists can mimic these transformations using various reagents to effect cyclizations (e.g., intramolecular hydroalkoxylation) and selective oxidations to arrive at the final this compound structure. tandfonline.com

By following a biogenetic hypothesis, chemists can devise convergent and potentially more efficient routes to complex molecules like this compound. wikipedia.org

Molecular Mechanisms of Furaquinocin E Biological Activities

Cellular Target Identification and Elucidation

The precise cellular target of Furaquinocin E has not been definitively identified in the existing scientific literature. Furaquinocins belong to the meroterpenoid class, which are hybrid polyketide-isoprenoid compounds. nih.gov The biosynthesis of these compounds in the producing organism, Streptomyces sp. KO-3988, involves a complex gene cluster. nih.govmedchemexpress.com While the biosynthetic pathway has been a subject of study, the specific molecular target within human cells that this compound binds to or inhibits to exert its cytotoxic effects remains an area for further investigation. Research into the producing organism has led to the cloning of a gene for HMG-CoA synthase, an enzyme involved in the mevalonate (B85504) pathway, but its role as a direct target of this compound in cancer cells has not been established. kitasato-u.ac.jp

Mechanistic Studies of Anti-proliferative Effects in Cell Culture Models (e.g., HeLa S3 and B16 Melanoma Cells)

This compound has demonstrated significant cytocidal activities against both human cervical cancer (HeLa S3) and murine melanoma (B16) cell lines in vitro. nih.gov The anti-proliferative effects are concentration-dependent, with specific IC50 values (the concentration required to inhibit the growth of 50% of cells) being determined for various furaquinocin congeners. kitasato-u.ac.jpnih.gov

For this compound, the reported IC50 values are 1.30 µg/ml against HeLa S3 cells and 2.56 µg/ml against B16 melanoma cells. kitasato-u.ac.jpnih.gov While the exact mechanistic details for this compound are not fully elucidated, studies on other compounds with similar structures and anti-proliferative effects against these cell lines suggest potential mechanisms. These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.govnih.gov For instance, other natural products have been shown to inhibit melanoma cell proliferation by blocking cell cycle progression and inducing apoptosis. nih.gov Similarly, various agents have been observed to inhibit the growth of HeLa cells by causing cell cycle arrest at different phases, such as the G2/M phase, or by inhibiting the synthesis of essential macromolecules like proteins and nucleic acids. nih.govnih.gov

Table 1: Cytocidal Activities of this compound

| Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|

| B16 Melanoma | 2.56 | kitasato-u.ac.jp |

| HeLa S3 | 1.30 | kitasato-u.ac.jp |

Investigation of Antihypertensive Mechanisms

Currently, there is no scientific evidence or research available that investigates or establishes any antihypertensive mechanisms for this compound. Studies on antihypertensive agents typically focus on pathways like the renin-angiotensin system, vasodilation induction, or ion channel modulation, but this compound has not been explored in this context. nih.govnih.gov

Exploration of Anti-Platelet Aggregation and Coagulation Mechanisms

Direct studies on the anti-platelet aggregation and coagulation mechanisms of this compound are not present in the current body of scientific literature. However, the broader class of quinone compounds, to which this compound belongs due to its naphthoquinone core, has been investigated for these properties. nih.gov

Some quinones are known to inhibit platelet aggregation. nih.gov A proposed mechanism for this activity involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant in platelets. nih.gov The depletion of GSH can disrupt normal platelet function and prevent aggregation. nih.gov Other potential mechanisms for anti-platelet activity by natural compounds include the inhibition of key signaling pathways, such as blocking the P2Y12 receptor for ADP or interfering with thromboxane (B8750289) A2 synthesis. mdpi.compharmgkb.org Whether this compound utilizes any of these quinone-related mechanisms to affect platelet function is yet to be determined. There is no available information regarding its effects on the coagulation cascade.

Role of Structural Features (e.g., Hydroxylation) in Modulating Electron Transfer and Selective Toxicity

The structure of this compound is fundamental to its biological activity. As a naphthoquinone-based meroterpenoid, its reactivity is heavily influenced by its functional groups. mdpi.com The biosynthesis involves several modification steps, including the action of cytochrome P450 enzymes, which are often responsible for hydroxylation. nih.gov

A recent study on furaquinocin biosynthesis highlighted the importance of forming a reduced hydroquinone (B1673460) intermediate, which is essential for subsequent methylation and prenylation reactions. rsc.org This underscores the critical role of the redox state of the quinone core. The quinone structure itself is a key motif for mediating electron transfer, a process that can generate reactive oxygen species (ROS) and induce cellular stress, potentially contributing to its cytotoxicity.

The precise pattern of hydroxylation and methoxylation on the aromatic ring system can significantly modulate biological activity. For instance, a comparison between Furaquinocin C and Furaquinocin K, which differ by a methoxy (B1213986) group, revealed differences in their cytotoxic profiles. nih.gov This suggests that such substitutions influence target interaction or cellular uptake, thereby affecting selective toxicity. The arrangement of these groups can alter the electron distribution within the molecule, impacting its redox potential and its ability to participate in the biological reactions that lead to its anti-proliferative effects.

Mentioned Compounds

Structure Activity Relationship Sar Studies of Furaquinocin E and Analogues

Design and Synthesis of Furaquinocin E Analogues for SAR Probing

The exploration of Structure-Activity Relationships (SAR) fundamentally relies on the systematic modification of a lead compound and the subsequent evaluation of the biological activities of the resulting analogues. The chemical complexity of this compound presents a significant synthetic challenge, but modular strategies have been developed to enable access to the core structure and its derivatives.

A key approach to the total synthesis of this compound involves a modular strategy that allows for the construction of the dihydrobenzofuran core and the subsequent attachment of the naphthoquinone moiety. nih.gov This methodology has been successfully utilized to produce not only this compound but also a number of its analogues designed for SAR studies. The synthesis strategy employs a squaric acid-based method for the assembly of the naphthoquinone portion, which permits variation in this part of the molecule. nih.gov Through the use of differentially substituted squaric acid derivatives, analogues of this compound with modifications on the quinone ring have been synthesized. nih.gov

Table 1: Synthetic Analogues of this compound This table is interactive. Click on the headers to sort the data.

| Compound | R1 | R2 | Synthetic Method |

|---|---|---|---|

| This compound | OMe | H | Squaric Acid-Based Assembly |

| Analogue 1 | OMe | OMe | Squaric Acid-Based Assembly |

| Analogue 2 | H | H | Squaric Acid-Based Assembly |

| Analogue 3 | OEt | H | Squaric Acid-Based Assembly |

Data sourced from Trost, B. M., et al. (2003). nih.gov

In addition to targeted synthesis, new natural analogues of the furaquinocin family continue to be discovered, expanding the library of compounds available for SAR analysis. For instance, Furaquinocins K and L were isolated from Streptomyces sp. Je 1-369. nih.govnih.gov These natural analogues feature modifications to the polyketide naphthoquinone skeleton, which distinguishes them from previously identified furaquinocins that primarily varied in their terpene side chains. nih.gov Furaquinocin L is particularly notable for possessing an acetylhydrazone fragment, a rare feature in natural products. nih.govnih.gov The discovery and structural elucidation of these new derivatives provide valuable insights into how modifications of the naphthoquinone core can influence biological activity. nih.gov

Rationalization of Structural Modifications on Biological Potency and Selectivity

Analyzing the biological activities of this compound and its natural analogues reveals critical insights into how specific structural features govern potency and selectivity. By comparing the activities of this compound, K, and L, a preliminary SAR can be established, particularly concerning the naphthoquinone core.

This compound is known for its cytotoxic effects on cancer cells. nih.gov Similarly, Furaquinocin K, which features a modified naphthoquinone skeleton compared to other furaquinocins, also demonstrates cytotoxicity, with a measured IC50 value of 12.6 µg/mL against hepatocellular carcinoma (HepG2) cells. researchgate.net In stark contrast, Furaquinocin L, which has a different modification on the naphthoquinone core and includes a unique acetylhydrazone moiety, is devoid of cytotoxicity at the concentrations tested. nih.govresearchgate.net Instead, Furaquinocin L exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.govresearchgate.net

This stark divergence in the biological activity profile between Furaquinocin K (cytotoxic) and Furaquinocin L (antibacterial, non-cytotoxic) is a powerful demonstration of SAR. nih.govresearchgate.net It strongly suggests that the nature of the substituents on the naphthoquinone ring is a key determinant of the compound's biological target and mechanism of action. The modification in Furaquinocin L appears to shift its selectivity away from eukaryotic cells and towards bacterial targets. This finding is pivotal for guiding the design of future analogues with tailored biological effects, such as developing potent antibacterial agents with minimal host toxicity or, conversely, enhancing cytotoxicity for anticancer applications. mdpi.commdpi.com

Table 2: Biological Activity Profile of Furaquinocin Analogues This table is interactive. Click on the headers to sort the data.

| Compound | Key Structural Feature | Primary Biological Activity | Potency | Source(s) |

|---|---|---|---|---|

| This compound | Parent Naphthoquinone | Cytotoxic (HeLa, B16) | Active | nih.gov |

| Furaquinocin K | Modified Naphthoquinone | Cytotoxic (HepG2) | IC50: 12.6 µg/mL | researchgate.net |

| Furaquinocin L | Acetylhydrazone Moiety | Antibacterial (S. aureus) | MIC: 2 µg/mL | nih.govnih.govresearchgate.net |

Computational Approaches in this compound SAR Analysis

While direct computational studies on this compound are not extensively reported in the public literature, computational methods are indispensable tools for rationalizing SAR and guiding drug discovery efforts. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how a ligand interacts with its biological target. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound and its analogues, docking studies could be employed to screen for potential protein targets, such as DNA topoisomerases or kinases, which are common targets for quinone-based anticancer agents. mdpi.com By docking a series of analogues with varying potencies into the active site of a putative target, researchers can build a model that correlates binding affinity with biological activity. The calculated binding energies and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) can help explain why certain structural modifications enhance or diminish potency. nih.gov

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions. This can reveal, for example, whether a key hydrogen bond observed in a static dock is stable or transient, offering a more refined understanding of the binding event and a better rationale for the observed SAR. nih.gov Although specific in silico models for this compound are yet to be developed, the application of these methods represents a logical next step in elucidating its mechanism of action and systematically designing improved analogues.

Identification of Pharmacophoric Features for Targeted Biological Effects

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.govresearchgate.net Identifying the pharmacophore of this compound is essential for designing novel molecules that retain or exceed its desired biological effects. While a validated pharmacophore model for this compound has not been published, its key structural components allow for the inference of its principal pharmacophoric features.

Based on its structure and the activities of its congeners, the pharmacophore of this compound likely includes:

Hydrogen Bond Acceptors: The two carbonyl oxygens of the naphthoquinone moiety are prominent hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The fused aromatic rings of the naphthoquinone and the benzofuran (B130515) system constitute significant hydrophobic and aromatic regions, likely involved in π-π stacking or hydrophobic interactions with a target.

A Hydrogen Bond Acceptor (Furan): The oxygen atom within the furan (B31954) ring can also act as a hydrogen bond acceptor.

A Hydrophobic Side Chain: The terpene-derived side chain represents a large, flexible hydrophobic feature that can explore deep hydrophobic pockets within a target protein.

Pharmacophore models are typically generated using software that aligns a set of active compounds and extracts their common chemical features. nih.gov For the furaquinocins, a model could be built using the structures of this compound, K, and other cytotoxic analogues. researchgate.net This model could then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore predicted to be active. researchgate.net Furthermore, comparing the pharmacophores of cytotoxic analogues (like K) with antibacterial analogues (like L) could help identify the specific features responsible for selectivity, enabling the targeted design of compounds with a specific biological profile. nih.govresearchgate.net

Advanced Analytical Methodologies for Furaquinocin E Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the chemical structure of furaquinocins. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, providing detailed information about the carbon-hydrogen framework and functional groups. Various NMR techniques, including 1D (¹H and ¹³C NMR) and 2D experiments (such as COSY, HSQC, HMBC, and NOESY), are routinely used to assign signals and establish connectivity between atoms, thereby piecing together the molecular structure of furaquinocins metabolomicsworkbench.orgidrblab.cnmdpi.com. The chemical shifts and coupling constants observed in NMR spectra are characteristic of the furaquinocin scaffold and its specific substituents.

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of furaquinocins. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is frequently employed to determine the exact mass of the molecule, allowing for the calculation of its molecular formula metabolomicsworkbench.orgidrblab.cn. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide insights into the substructures present within the molecule.

While less commonly applied to every furaquinocin isolated, X-ray crystallography offers the most definitive method for structural determination, providing a precise three-dimensional arrangement of atoms in the crystal lattice. This technique is particularly valuable for confirming complex structures or resolving ambiguities that may arise from NMR and MS data alone, as demonstrated in the structural confirmation of furaquinocin J. UV spectroscopy is also used to detect the presence of the naphthoquinone chromophore characteristic of the furaquinocin class.

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of furaquinocin E from complex mixtures, such as fermentation broths, as well as for its analytical separation and detection. High-Performance Liquid Chromatography (HPLC) is widely used for both preparative purification and analytical separation of furaquinocins. Different stationary phases and mobile phase systems can be employed to achieve optimal separation based on the polarity and other chemical properties of the specific furaquinocin congener.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing crude extracts, monitoring purification steps, and identifying individual furaquinocins within a mixture based on their retention time and mass-to-charge ratio (m/z). LC-MS is particularly useful for detecting furaquinocins present at low concentrations or in complex matrices.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves chemically modifying an analyte to improve its analytical properties, such as detectability, volatility, or separation characteristics. While specific derivatization protocols for this compound are not extensively detailed in the provided snippets, the principles applied to similar natural products, particularly polyketides analyzed by LC-MS, are highly relevant.

Strategies for Improved Sensitivity and Selectivity in Mass Spectrometry and Chromatography

Derivatization strategies can significantly enhance the sensitivity and selectivity of furaquinocin analysis by MS and chromatography. For MS detection, derivatization can introduce charged groups or easily ionizable functionalities, thereby improving ionization efficiency and leading to lower limits of detection. Derivatization can also be designed to direct fragmentation pathways in MS/MS, providing more informative fragment ions for structural confirmation and selective detection in complex samples.

In chromatography, derivatization can alter the polarity or volatility of furaquinocins, leading to improved separation on specific stationary phases or enabling analysis by techniques like Gas Chromatography (GC), although LC-based methods are more common for this class of compounds. Strategies might involve derivatizing hydroxyl, carbonyl, or other functional groups present in the furaquinocin structure to optimize their interaction with the chromatographic system.

Applications of Derivatization in Complex Biological Matrices

Analyzing this compound in complex biological matrices, such as fermentation broths or cellular extracts, presents challenges due to the presence of numerous endogenous compounds that can interfere with detection and quantification. Chemical derivatization can help mitigate matrix effects by altering the analyte's properties, making it less susceptible to ion suppression or enhancement in MS.

Furthermore, derivatization can facilitate sample cleanup and extraction procedures. By changing the chemical properties of this compound, it may be possible to use simpler or more efficient extraction methods that selectively isolate the derivatized analyte from the complex matrix components. This is particularly important for achieving accurate and reliable quantification of this compound in biological samples.

Summary of Analytical Techniques

| Analytical Technique | Principle | Applications in Furaquinocin Research |

| NMR Spectroscopy | Interaction of nuclei with magnetic field | Structural elucidation (connectivity, functional groups) |

| Mass Spectrometry (MS) | Mass-to-charge ratio measurement | Molecular weight determination, elemental composition, fragmentation |

| X-ray Crystallography | Diffraction of X-rays by crystal lattice | Definitive 3D structural determination |

| HPLC | Separation based on differential partitioning | Purification, analytical separation |

| LC-MS | Coupled liquid chromatography and mass spec | Analysis of mixtures, identification, detection |

| Chemical Derivatization | Chemical modification of analyte | Enhanced sensitivity/selectivity (MS, chromatography), matrix effects mitigation |

Future Research Trajectories and Biotechnological Prospects for Furaquinocin E

Unraveling Remaining Gaps in Biosynthetic Pathways and Enzymatic Functions

The biosynthetic pathway of furaquinocins, which are hybrid polyketide-isoprenoid compounds, has been significantly elucidated, yet critical gaps in knowledge remain. The biosynthetic gene cluster (fur) responsible for furaquinocin production has been identified and heterologously expressed. nih.govnih.gov Key steps, such as the prenylation of the polyketide scaffold by the prenyltransferase Fur7 and specific methylation reactions by methyltransferases Fur4 and Fur6, have been characterized. nih.govnih.gov Research has revealed a complex pathway involving the reductive deamination of an 8-amino-flaviolin intermediate to form a key hydroquinone (B1673460), a process catalyzed by enzymes including Fur5, Fur16, and Fur17. nih.govrsc.orgrsc.org

Despite this progress, several enzymatic functions are not fully understood. For instance, the precise mechanism of the cyclase that forms the characteristic ether bond of the furan (B31954) ring is yet to be identified. nih.gov It is proposed that this unidentified cyclase acts on the intermediate Fur-P1 to yield furaquinocin C. nih.govresearchgate.net Subsequently, another enzyme, likely the cytochrome P450 encoded by the fur8 gene, is thought to catalyze the final conversion steps. researchgate.net Furthermore, while the diazo-forming enzyme homolog Fur5 is implicated in the reductive deamination, its specific biochemical characteristics require more detailed analysis to be fully clarified. rsc.org A comprehensive understanding of these enzymatic steps is crucial for the targeted engineering of the pathway.

Table 1: Key Enzymes in Furaquinocin Biosynthesis and Their Known or Putative Functions This table is interactive. Click on headers to sort.

| Gene | Enzyme | Function | Status |

|---|---|---|---|

| fur7 | Fur7 | Prenyltransferase; attaches a geranyl group to the polyketide skeleton. nih.gov | Characterized |

| fur4 | Fur4 | Methyltransferase. nih.gov | Putative |

| fur6 | Fur6 | Methyltransferase. nih.gov | Putative |

| fur16 / fur17 | Fur16 / Fur17 | Nitrite-producing enzymes involved in diazotization. nih.gov | Characterized |

| fur5 | Fur5 | Diazo-forming enzyme homolog involved in reductive deamination. nih.govrsc.org | Partially Characterized |

| fur8 | Fur8 | Cytochrome P450; likely catalyzes a late-stage hydroxylation. nih.govresearchgate.net | Putative |

Development of Chemoenzymatic Syntheses for Furaquinocin E Production and Diversification

Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the high selectivity of biocatalysis, offers a powerful strategy for producing this compound and its analogs. nih.govnih.gov This approach can overcome the limitations of both purely chemical synthesis, which can be complex and low-yielding for intricate natural products, and purely biological production, which can be difficult to control and modify. chemistryviews.orgresearchgate.net

For this compound, a chemoenzymatic route could involve the chemical synthesis of a core precursor molecule. This synthetic intermediate could then be subjected to enzymatic transformations using key enzymes from the furaquinocin pathway. nih.gov A particularly promising candidate for this approach is the prenyltransferase Fur7, which has been shown to exhibit promiscuity towards different substrates. nih.gov This flexibility could allow for the attachment of various isoprenoid side chains to a synthetic polyketide core, generating a library of novel furaquinocin analogs with potentially new or enhanced biological activities. Similarly, the yet-to-be-identified cyclase could be used to form the furan ring on chemically synthesized precursors. This strategy has been successfully applied to other complex molecules, such as spinosyn A and various macrocyclic peptides, demonstrating its feasibility and potential. nih.govchemistryviews.org

Genetic Engineering of Producer Strains for Enhanced this compound Yield and Analog Production

Genetic engineering of the producing Streptomyces strains is a cornerstone for improving the industrial viability of this compound production. A significant breakthrough has already been achieved with the heterologous expression of the furaquinocin gene cluster in Streptomyces lividans TK23, which successfully produced Furaquinocin D. nih.govnih.gov This demonstrates the feasibility of transferring the entire pathway to a more tractable host for production and engineering.

Exploration of Novel Biological Targets and Therapeutic Potential

Initially, furaquinocins, including this compound, were recognized for their cytocidal activities against various cancer cell lines such as HeLa S3 and B16 melanoma. nih.gov This established their potential as anticancer agents. However, recent discoveries have significantly broadened the known therapeutic landscape for this compound family.

The isolation of new analogs, Furaquinocin K and L, from Streptomyces sp. Je 1-369 has been particularly illuminating. mdpi.com While Furaquinocin K reaffirmed the cytotoxic potential against hepatocellular carcinoma (HepG2) cells, Furaquinocin L displayed a completely different activity profile. mdpi.comresearchgate.net Furaquinocin L, which possesses a rare acetylhydrazone fragment, showed selective antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and the clinically relevant Staphylococcus aureus, without exhibiting cytotoxicity against human cells. mdpi.comnih.govresearchgate.net This discovery is a crucial step forward, suggesting that furaquinocins can be developed not only as anticancer drugs but also as novel antibacterial agents. mdpi.com Future research must focus on identifying the specific molecular targets for both the cytotoxic and antibacterial effects. Understanding these mechanisms of action is essential for optimizing the compounds for therapeutic use and overcoming potential resistance. mdpi.comresearchgate.net

Table 2: Biological Activities of Recently Discovered Furaquinocin Analogs This table is interactive. Click on headers to sort.

| Compound | Activity Type | Target Organism/Cell Line | Reported Activity |

|---|---|---|---|

| Furaquinocin K | Cytotoxic | Hepatocellular carcinoma (HepG2) | IC50 value of 12.6 µg/mL. mdpi.comresearchgate.net |

| Furaquinocin L | Antibacterial | Bacillus subtilis DSM 10 | MIC value of 64 µg/mL. mdpi.comresearchgate.net |

| Furaquinocin L | Antibacterial | Staphylococcus aureus Newman | MIC value of 2 µg/mL. mdpi.comresearchgate.net |

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to accelerate this compound research. frontiersin.org These high-throughput methods can offer a holistic view of the biological processes governing the production and activity of this compound. nih.govnih.gov

Genomics and Transcriptomics can be used to further mine the genomes of producing strains for novel furaquinocin variants and to understand the complex regulatory networks that control the expression of the fur gene cluster. nih.gov

Proteomics can identify and quantify the expression levels of all enzymes involved in the biosynthetic pathway, helping to pinpoint rate-limiting steps that could be targeted for genetic engineering to improve yield.

Metabolomics allows for the comprehensive profiling of all small-molecule metabolites, which can lead to the discovery of new, low-abundance furaquinocin analogs and help to map out the biosynthetic pathway by identifying intermediates. frontiersin.org

Integrating these different omics datasets can create a comprehensive model of this compound biosynthesis and its mode of action. nih.gov This "multi-omics" approach is essential for identifying novel drug targets, understanding mechanisms of action, and designing rational engineering strategies for improved production and the generation of new, therapeutically valuable compounds. researchgate.net

Q & A

Q. What experimental techniques are critical for determining the structural configuration of Furaquinocin E?

Methodological Answer:

- X-ray crystallography is essential for resolving absolute stereochemistry, as demonstrated in the determination of Furaquinocin A’s structure .

- High-resolution mass spectrometry (HR-MS) and NMR spectroscopy are used to analyze molecular formulas and substituent positions, particularly for distinguishing between isoforms (e.g., this compound vs. C) .

- Example data from structural studies:

| Technique | Key Findings for Furaquinocin A | Reference |

|---|---|---|

| X-ray crystallography | Confirmed C-4 hydroxyl and geranyl group orientation | |

| NMR | Identified methyl groups at C-2, C-3, and C-8 |

Q. How do researchers isolate this compound from Streptomyces species, and what purity benchmarks are used?

Methodological Answer:

- Fermentation protocols : Optimize culture conditions (e.g., KO-3988 strain in Streptomyces sp.) with specific media (e.g., ISP-2) to enhance yield .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purification. Purity is validated via ≥95% peak area in HPLC and absence of extraneous NMR signals .

Q. What in vitro assays are employed to evaluate this compound’s cytotoxic activity?

Methodological Answer:

- Cell viability assays : Measure IC50 values using B16 melanoma and HeLa S3 cell lines via MTT or resazurin-based protocols. Furaquinocin A showed IC50 = 0.08–6.87 µg/mL .

- Mechanistic studies : Combine cytotoxicity data with transcriptomic analysis (e.g., RNA-seq) to identify pathways like HMG-CoA reductase inhibition .

Advanced Research Questions

Q. How can heterologous expression systems resolve contradictions in this compound biosynthesis pathways?

Q. What strategies validate the role of cytochrome P450 (Fur-8) in this compound’s hydroxylation?

Methodological Answer:

- Gene knockout : Disrupt fur-8 in the biosynthetic cluster and compare metabolites via LC-MS. Absence of C-4^ hydroxylation in Furaquinocin C confirms Fur-8’s role .

- In vitro reconstitution : Incubate Fur-8 with Furaquinocin C and NADPH; monitor hydroxylation via HR-MS or <sup>13</sup>C isotopic labeling .

Q. How do researchers address discrepancies in prenyltransferase activity across experimental models?

Methodological Answer:

- Comparative kinetics : Measure Fur-7’s activity with alternative prenyl donors (e.g., farnesyl vs. geranyl) using purified enzyme and LC-MS quantification .

- Structural modeling : Use AlphaFold2 to predict Fur-7’s active site flexibility, explaining its promiscuity .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are used to analyze variability in this compound’s bioactivity data?

Methodological Answer:

- Dose-response modeling : Fit IC50 curves using nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments for cell line-specific variability .

- Meta-analysis : Compare published IC50 values (e.g., 0.08–6.87 µg/mL for Furaquinocin A) to identify outliers linked to assay conditions (e.g., serum concentration) .

Q. How can researchers reconcile conflicting biosynthetic pathway proposals for Furaquinocins?

Methodological Answer:

- Isotopic tracing : Feed <sup>13</sup>C-labeled acetate to cultures and track incorporation via NMR, confirming polyketide origin .

- Gene cluster cross-complementation : Introduce homologs from related pathways (e.g., neocarazostatin) into fur-deletion strains to test functional redundancy .

Experimental Design Considerations

Q. What frameworks (e.g., FINER/PICO) guide hypothesis formulation for this compound studies?

Methodological Answer:

- PICO framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.